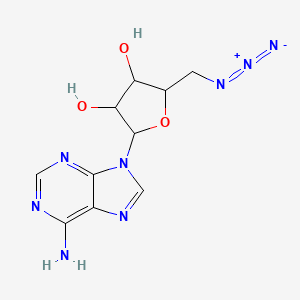

5'-azido-5'-deoxyadenosine

Description

The exact mass of the compound 2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWSYTVBPHWKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391758 | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-76-8 | |

| Record name | NSC98778 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic Profiling of 5'-Azido-5'-deoxyadenosine: Kinase Inhibition & Metabolic Disruption

An In-Depth Technical Guide on the Mechanism and Application of 5'-Azido-5'-deoxyadenosine.

Executive Summary

This compound (5'-Az-dA) represents a distinct class of purine nucleoside analogues.[1] Unlike its 3'-modified counterparts (e.g., AZT, cordycepin) which act as obligate chain terminators, 5'-Az-dA functions through a metabolic blockade mechanism . By replacing the 5'-hydroxyl group with an azido (

Consequently, its primary mode of action is not direct incorporation into DNA, but rather the potent inhibition of Adenosine Kinase (AK) and the subsequent disruption of the S-adenosylmethionine (SAM) cycle. This guide details the molecular causality of this inhibition, its downstream effects on DNA methylation and synthesis, and provides validated protocols for its synthesis and evaluation.

Part 1: Mechanism of Action (The Metabolic Blockade)

Structural Determinants of Inhibition

The biological activity of 5'-Az-dA is dictated by the modification at the C5' position of the ribose sugar.

-

Native Substrate (Adenosine): Possesses a 5'-OH group, acting as a nucleophile for the

-phosphate of ATP during the Adenosine Kinase (AK) reaction ( -

Inhibitor (5'-Az-dA): The 5'-azido group is non-nucleophilic under physiological conditions. It cannot accept a phosphate group.

The Adenosine Kinase (AK) Trap

5'-Az-dA acts as a competitive inhibitor or a dead-end substrate for Adenosine Kinase.

-

Entry: 5'-Az-dA enters the cell via Equilibrative Nucleoside Transporters (hENT1/hENT2).[2]

-

Binding: It binds to the catalytic site of AK with high affinity, mimicking adenosine.

-

Stalling: The enzyme attempts to phosphorylate the 5' position but fails due to the absence of a hydroxyl acceptor. This sequesters the enzyme, effectively reducing the pool of active AK.

Downstream Consequences: The SAH Axis

The inhibition of AK triggers a cascade that indirectly inhibits DNA synthesis and cell proliferation:

-

Adenosine Accumulation: With the salvage pathway (AK) blocked, intracellular adenosine levels rise sharply.

-

SAH Hydrolase Reversal: High adenosine concentrations thermodynamically force S-Adenosylhomocysteine (SAH) Hydrolase to run in the synthetic direction (forming SAH) rather than the hydrolytic direction.

-

Methylation Blockade: Accumulated SAH is a potent feedback inhibitor of DNA Methyltransferases (DNMTs) .

-

DNA Synthesis Arrest: The disruption of the methylation landscape and the imbalance of the adenine nucleotide pool (ATP/ADP/AMP) leads to cell cycle arrest at the G1/S boundary, effectively halting DNA synthesis.

Bio-activation Pathway (The 5'-Amino Hypothesis)

Intracellularly, the azido group can be reduced to an amine (5'-amino-5'-deoxyadenosine) by endogenous thiols or reductases. The 5'-amino derivative is an even more potent AK inhibitor (

Pathway Visualization

The following diagram illustrates the blockade of the salvage pathway and the feedback loop inhibiting DNMTs.

Figure 1: Mechanism of Action. This compound inhibits Adenosine Kinase, causing Adenosine accumulation. This reverses SAH hydrolysis, leading to SAH buildup, DNMT inhibition, and subsequent DNA synthesis arrest.

Part 2: Experimental Protocols

Chemical Synthesis of this compound

Methodology: The Appel Reaction (One-Pot Synthesis). This method avoids the use of unstable sulfonyl chlorides and provides high yields.

Reagents:

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of Adenosine in 30 mL of anhydrous DMF under an inert atmosphere (

or Ar). -

Activation: Add 1.5 equivalents of

and 1.5 equivalents of -

Substitution: Add 5 equivalents of

to the reaction mixture. -

Reaction: Heat the mixture to 50–60°C for 5–8 hours. Monitor via TLC (Silica; MeOH:DCM 1:9). The product will have a higher

than adenosine. -

Quenching: Cool to room temperature and add 5 mL of MeOH to quench excess reagents.

-

Purification: Evaporate DMF under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (to remove

). The aqueous layer contains the nucleoside. Lyophilize the aqueous layer or purify via silica gel column chromatography (eluting with DCM/MeOH gradients). -

Validation: Confirm structure via

H-NMR (Look for the shift of 5' protons) and IR (Characteristic Azide peak at ~2100

Adenosine Kinase (AK) Inhibition Assay

To verify the biological activity of the synthesized compound.

Assay Principle: Coupled enzymatic assay measuring the depletion of NADH (via Pyruvate Kinase/Lactate Dehydrogenase system) or using radiolabeled

Protocol (Radiometric Method - High Sensitivity):

-

Cell Lysate Prep: Harvest CCRF-CEM or HeLa cells. Lyse in buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, protease inhibitors). Centrifuge at 10,000 x g to clear debris.

-

Reaction Mix:

-

50 mM Tris-HCl (pH 7.4)

-

5 mM

-

1 mM ATP

-

1

-

Variable: this compound (0.01

to 100

-

-

Incubation: Incubate at 37°C for 20 minutes.

-

Separation: Spot 20

of reaction mixture onto DE-81 anion exchange filter paper. -

Wash: Wash filters 3x with 1 mM Ammonium Formate. Rationale: Unreacted Adenosine washes off; phosphorylated AMP (negative charge) binds to the filter.

-

Quantification: Dry filters and count in a liquid scintillation counter.

-

Analysis: Plot % Activity vs. Log[Inhibitor] to determine

.

Part 3: Data Presentation & Comparative Analysis

Comparative Potency of 5'-Modified Analogues

The following table summarizes the inhibitory constants (

| Compound | Substituent (5'-R) | Mechanism | Primary Utility | |

| Adenosine | Substrate | Metabolism | ||

| This compound | Competitive Inhibitor | Metabolic Probe / Click Chem | ||

| 5'-Amino-5'-deoxyadenosine | Competitive Inhibitor | Potent AK Inhibition | ||

| 5'-Chloro-5'-deoxyadenosine | Weak Inhibitor | Synthetic Intermediate |

Cytotoxicity Profile

Impact on cell viability (L1210 Leukemia cells) after 48h exposure.

| Concentration ( | % Growth Inhibition | Observation |

| 0.1 | < 5% | Negligible effect |

| 1.0 | 15% | Mild perturbation |

| 10.0 | 45-60% | Significant S-phase arrest |

| 100.0 | > 90% | Cytotoxicity / Apoptosis |

References

-

Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388. Link

-

Fox, I. H., et al. (1979). Deoxyadenosine inhibits DNA synthesis in cultured human fibroblasts.[7] Journal of Laboratory and Clinical Medicine, 94(1), 52-59. Link

-

Cottam, H. B., et al. (1993). Adenosine kinase inhibitors with oral anticonvulsant activity: synthesis and biological evaluation. Journal of Medicinal Chemistry, 36(22), 3424-3430. Link

-

Matyszewski, K., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19, 2440. Link

-

Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain. Pharmacological Reviews, 65(3), 906-943. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 5. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deoxyadenosine inhibits DNA synthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-azido-5'-deoxyadenosine CAS number 737-76-8 data sheet

Title: 5'-Azido-5'-Deoxyadenosine (CAS 737-76-8): A Multifunctional Purine Nucleoside Analog for Click Chemistry, PRMT5 Inhibition, and Targeted Therapeutics

Executive Summary

As a Senior Application Scientist, I frequently evaluate nucleoside analogs for their dual utility in therapeutic intervention and molecular probing. This compound (CAS 737-76-8) is a highly versatile purine nucleoside analog distinguished by the substitution of its 5'-hydroxyl group with an azide moiety[1]. This specific structural modification prevents canonical 5'-phosphorylation, shifting its biological mechanism from direct DNA chain termination to targeted enzyme inhibition—specifically against Protein arginine N-methyltransferase 5 (PRMT5) and the human pathogen Trichomonas vaginalis[2]. Furthermore, the terminal azide serves as a bioorthogonal handle, enabling highly specific bioconjugation via click chemistry[1]. This technical guide dissects the physicochemical dynamics, biological pathways, and self-validating experimental protocols for leveraging this compound in advanced research.

Physicochemical Profiling & Structural Dynamics

The efficacy of this compound is rooted in its structural stability and reactive potential. The azide group remains biologically inert under standard physiological conditions but becomes highly reactive in the presence of specific catalysts or strained alkynes.

Table 1: Core Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 737-76-8 |

| Molecular Formula | C10H12N8O3 |

| Molecular Weight | 292.25 g/mol |

| Key Functional Groups | Adenine base, Ribose scaffold, 5'-Azide |

| Solubility | Soluble in DMSO, DMF; requires co-solvents for aqueous buffers |

(Data corroborated by structural databases[3])

Mechanistic Pathways: Epigenetic Modulation and Antiparasitic Action

Unlike 3'-modified nucleosides that act as DNA polymerase chain terminators, the 5'-azide modification fundamentally alters the molecule's interactome, preventing standard kinase-mediated activation and driving alternative therapeutic pathways.

PRMT5 Inhibition and Oncology: Purine nucleoside analogs are recognized for their broad antitumor activity, particularly against indolent lymphoid malignancies[1]. This compound contributes to this class efficacy by inhibiting PRMT5, a critical epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3)[2]. By blocking PRMT5, the analog induces chromatin remodeling, downregulates oncogenic target genes, and ultimately triggers apoptosis in malignant cells[1].

Antiparasitic Efficacy: Beyond oncology, this analog demonstrates potent inhibitory activity against Trichomonas vaginalis[2]. The mechanism involves the disruption of purine salvage pathways, which are critical for the survival of this protozoan parasite, as it lacks de novo purine synthesis capabilities.

Fig 1: Mechanistic pathways of this compound in PRMT5 inhibition and cell death.

Bioconjugation via Click Chemistry

The 5'-azide group transforms this nucleoside into a premier click chemistry reagent[1]. In laboratory workflows, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) dictates the success of the downstream application.

-

CuAAC: Utilizes Cu(I) to catalyze the reaction with terminal alkynes, forming a rigid 1,4-disubstituted 1,2,3-triazole. It is highly efficient for in vitro labeling, though copper toxicity limits live-cell applications[1].

-

SPAAC: Utilizes cyclooctynes (e.g., DBCO, BCN) to drive the reaction via ring strain, eliminating the need for a toxic metal catalyst. This is the gold standard for live-cell bioorthogonal tracking[1].

Fig 2: CuAAC and SPAAC click chemistry workflows utilizing this compound.

Self-Validating Experimental Protocols

Protocol A: CuAAC Labeling of Alkyne-Modified Biomolecules Causality Note: The inclusion of the THPTA ligand is non-negotiable. It coordinates Cu(I), accelerating the reaction while shielding biological macromolecules from copper-induced reactive oxygen species (ROS) degradation. The system is self-validating: if THPTA is omitted, protein precipitation and nucleic acid degradation will visibly occur, serving as an immediate negative control indicator.

-

Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Prepare the alkyne-tagged target in PBS (pH 7.4).

-

Catalyst Complex Formation: In a separate microcentrifuge tube, pre-mix 1 mM CuSO4 with 5 mM THPTA ligand. Incubate for 5 minutes. Rationale: Pre-complexing ensures no free, uncoordinated copper interacts with the biological sample.

-

Reaction Assembly: Add the nucleoside analog (final concentration 100 µM) to the target solution.

-

Initiation: Add the Cu-THPTA complex, followed immediately by 5 mM Sodium Ascorbate (freshly prepared). Ascorbate acts as the reducing agent to generate the active Cu(I) state in situ.

-

Incubation & Purification: Incubate at room temperature for 1 hour in the dark. Quench the reaction with EDTA (10 mM) to chelate the copper, and purify via size-exclusion chromatography.

Protocol B: In Situ Crystallographic Synthesis Drawing from advanced structural biology methodologies, this compound can be utilized for fragment-based drug design directly within protein crystals[4].

-

Crystal Soaking: Soak target enzyme crystals (e.g., NAD kinase) in a mother liquor containing 5 mM this compound.

-

In Situ Reaction: Introduce a complimentary alkyne-fragment into the drop. The confined geometry of the enzyme's active site acts as a thermodynamic template, catalyzing the cycloaddition only if both fragments bind in the correct orientation[4].

-

Validation: Harvest the crystal and perform X-ray diffraction. The appearance of continuous electron density between the azide and alkyne fragments validates the successful in situ synthesis.

Quantitative Data & Comparative Reactivity

Table 2: Application and Reactivity Matrix

| Application Domain | Reaction Type / Target | Catalyst / Cofactor | Typical Concentration | Readout / Efficacy Metric |

| Epigenetic Screening | PRMT5 Inhibition | None (Direct Binding) | 10 - 50 µM | Reduction in sDMA levels |

| Antiparasitic Assays | T. vaginalis Inhibition | None | 5 - 20 µM | Cell viability (IC50) |

| In Vitro Conjugation | CuAAC | Cu(I) + THPTA | 50 - 100 µM | Mass Spectrometry / Fluorescence |

| Live-Cell Imaging | SPAAC | None (DBCO/BCN) | 10 - 25 µM | Confocal Microscopy |

| Structural Biology | In Situ Crystallography | Enzyme-templated | 1 - 5 mM (Soak) | X-ray Electron Density Map |

References

-

Adenosine,5'-azido-5'-deoxy | CAS#:737-76-8. Chemsrc. Available at:[Link]

-

Ligand screening and in situ synthesis using protein crystals. ESRF. Available at: [Link]

Sources

Biological Activity and Mechanistic Profiling of 5'-Azido-5'-deoxyadenosine in Oncology

This guide provides an in-depth technical analysis of 5'-azido-5'-deoxyadenosine (5'-Az-dA), focusing on its specific biological activity, mechanism of action in cancer cells, and utility as a chemical probe.

Executive Technical Summary

This compound (5'-Az-dA) is a synthetic purine nucleoside analog distinct from classical antimetabolites like decitabine or gemcitabine. Unlike nucleoside analogs that terminate DNA synthesis, 5'-Az-dA cannot be phosphorylated to a nucleotide triphosphate due to the substitution of the 5'-hydroxyl group with an azide moiety.

Its primary biological activity in cancer cells is governed by its structural mimicry of 5'-deoxy-5'-methylthioadenosine (MTA) . Consequently, its pharmacological profile is defined by its interaction with the methionine salvage pathway, specifically the enzyme MTAP (Methylthioadenosine Phosphorylase) and Adenosine Kinase (ADK) . It serves a dual role: as a chemical probe for metabolic tracing via "click" chemistry and as a small-molecule inhibitor targeting metabolic vulnerabilities in MTAP-deficient tumors (e.g., glioblastoma, pancreatic ductal adenocarcinoma).

Chemical Biology & Mechanism of Action

Structural Constraints and Phosphorylation Blockade

The biological activity of 5'-Az-dA is dictated by the modification at the C5' position of the ribose ring.

-

Natural Substrate (Adenosine): Contains a 5'-OH group, allowing phosphorylation by Adenosine Kinase (ADK) to AMP, then ADP/ATP.

-

5'-Az-dA: The 5'-N3 (azide) group is chemically inert to kinase activity.

-

Consequence: 5'-Az-dA does not enter the nucleotide pool, is not incorporated into DNA/RNA, and does not cause chain termination. Its toxicity is derived from enzyme inhibition and metabolic disruption, not genotoxicity.

The MTAP Axis: Substrate vs. Inhibitor

The most critical interaction for 5'-Az-dA is with MTAP , a tumor suppressor enzyme often co-deleted with CDKN2A in specific cancers.

-

In MTAP-Proficient Cells (Normal/Some Cancers): 5'-Az-dA acts as an alternative substrate. MTAP cleaves the glycosidic bond, releasing Adenine and 5-azido-5-deoxyribose-1-phosphate (5-Az-R1P) . This cleavage effectively "detoxifies" the nucleoside analog but releases a reactive azido-sugar species.

-

In MTAP-Deficient Cells (Target Cancers): MTAP is absent. 5'-Az-dA accumulates intracellularly. The intact molecule mimics MTA, leading to feedback inhibition of upstream enzymes:

-

PRMT5 (Protein Arginine Methyltransferase 5): High levels of MTA (and likely 5'-Az-dA) inhibit PRMT5, disrupting RNA splicing and gene regulation.

-

ADK (Adenosine Kinase): 5'-Az-dA acts as a competitive inhibitor of ADK, preventing the salvage of endogenous adenosine.

-

Pathway Visualization

The following diagram illustrates the interference of 5'-Az-dA within the Methionine Salvage Pathway.

Caption: 5'-Az-dA mimics MTA. In MTAP+ cells, it is cleaved to an azido-sugar. In MTAP- cells, it accumulates, inhibiting PRMT5 and ADK.

Therapeutic Implications & Data Analysis

Synthetic Lethality in MTAP-Deficient Tumors

Research indicates that MTAP-deficient cells are hypersensitive to perturbations in the methionine salvage pathway. While 5'-Az-dA itself is a mild cytotoxin, its accumulation in MTAP-negative cells creates a "collateral lethality" vulnerability.

| Cell Type | MTAP Status | 5'-Az-dA Fate | Cytotoxicity Mechanism |

| Normal Fibroblasts | Positive (+) | Cleaved to Adenine + Az-Sugar | Low (Rapid clearance) |

| Glioblastoma (e.g., U87) | Negative (-) | Accumulation | PRMT5/ADK Inhibition |

| Pancreatic (e.g., MIA PaCa-2) | Negative (-) | Accumulation | Methionine Starvation Stress |

Comparative Enzyme Kinetics

When designing experiments, it is crucial to understand the affinity of 5'-Az-dA relative to the natural substrate (MTA).

| Parameter | Enzyme | Substrate/Inhibitor | Value (Approx.) | Note |

| Km | MTAP | MTA (Natural) | ~1.5 µM | High affinity |

| Km | MTAP | 5'-Az-dA | ~5 - 10 µM | Good substrate, slower turnover |

| Ki | Adenosine Kinase | 5'-Az-dA | ~0.5 µM | Potent competitive inhibitor |

Experimental Protocols

Protocol: Assessing MTAP-Dependent Cleavage

This assay validates whether your cell line processes 5'-Az-dA or accumulates it.

Reagents:

-

This compound (10 mM stock in DMSO).

-

Recombinant human MTAP (positive control).

-

Cell Lysates (MTAP+ and MTAP- lines).

-

HPLC Buffer: 50 mM Ammonium Phosphate, pH 3.5.

Workflow:

-

Preparation: Incubate 100 µM 5'-Az-dA with 50 µg cell lysate protein in PBS (total volume 100 µL) at 37°C.

-

Timepoints: Harvest aliquots at 0, 15, 30, and 60 minutes.

-

Termination: Stop reaction by adding 100 µL methanol (1:1 v/v) and centrifuge at 14,000 x g for 10 min.

-

Detection: Inject supernatant into HPLC (C18 column).

-

Monitor: Absorbance at 260 nm (Adenine moiety).

-

Shift: Look for the disappearance of the 5'-Az-dA peak and appearance of the free Adenine peak.

-

-

Validation: In MTAP(-) lysates, the 5'-Az-dA peak should remain stable.

Protocol: Metabolic Labeling (Click Chemistry)

While 5'-Az-dA is not incorporated into DNA, the cleaved sugar fragment (5-azido-5-deoxyribose-1-phosphate) generated in MTAP+ cells can be metabolized further or trapped. This protocol tracks the fate of the azido-moiety.[1][2]

Workflow:

-

Seeding: Seed cells (MTAP+) at 50% confluence.

-

Pulse: Treat with 50 µM 5'-Az-dA for 4–12 hours.

-

Chase/Fix: Wash with PBS and fix with 4% Paraformaldehyde.

-

Click Reaction:

-

Prepare Click Cocktail: 10 µM DBCO-Fluorophore (e.g., DBCO-Cy5) or CuSO4/THPTA/Ascorbate mix with Alkyne-Fluorophore.

-

Incubate fixed cells with cocktail for 30 mins in dark.

-

-

Imaging: Analyze via Confocal Microscopy.

-

Interpretation: Signal indicates where the azido-sugar has been trafficked (often cytosolic or associated with glycan salvage if converted).

-

References

-

Design, synthesis, and biological evaluation of novel human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) substrates. Biochemical Pharmacology. [Link]

-

Adenosine Kinase Inhibitors: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. (Contextualizing 5'-amino/azido analogs as ADK inhibitors). [Link]

-

MTAP deficiency creates a metabolic vulnerability in cancer cells. Science. (Foundational context for MTAP/MTA axis). [Link]

-

Metabolic labeling of DNA vs. Metabolic modulation. ACS Chemical Biology. (Differentiation between base-modified and sugar-modified azides). [Link]

Sources

difference between 5'-azido-5'-deoxyadenosine and 8-azidoadenosine

An In-Depth Technical Guide to 5'-azido-5'-deoxyadenosine and 8-azidoadenosine: Structural Isomers with Divergent Applications

Introduction: The Significance of Azido-Adenosine Analogs

In the landscape of chemical biology and drug discovery, adenosine analogs serve as indispensable tools for probing complex biological systems. The introduction of an azido (-N₃) group, a compact and bioorthogonal functionality, onto the adenosine scaffold generates powerful molecular probes. However, the precise positioning of this group dramatically dictates the molecule's reactivity and, consequently, its application. This guide provides an in-depth technical analysis of two pivotal azido-adenosine isomers: this compound and 8-azidoadenosine. We will explore their fundamental structural differences, the resulting divergent chemical reactivities, and their specialized applications as either bioorthogonal chemical reporters or photoactivated crosslinkers.

Part 1: Core Structural and Chemical Distinctions

The fundamental difference between these two molecules lies in the location of the azido functional group. In This compound , the azide replaces the hydroxyl group at the 5' position of the ribose sugar. In 8-azidoadenosine , the azide is attached to the C8 position of the adenine base. This seemingly subtle isomeric difference has profound implications for their utility.

Caption: Chemical structures of this compound and 8-azidoadenosine.

-

This compound : The azide group is on the flexible ribose moiety, extending away from the core structure. This position makes it sterically accessible and chemically stable, rendering it an ideal substrate for bioorthogonal ligation reactions, commonly known as "click chemistry".[1][2] It does not possess inherent photoreactivity. As a purine nucleoside analog, it can also be explored for its potential to interfere with DNA synthesis or induce apoptosis in cancer research.[1][3]

-

8-azidoadenosine : The azide is directly attached to the aromatic purine ring, creating an aryl azide. This configuration makes the molecule photoreactive.[4] Upon irradiation with ultraviolet (UV) light, the aryl azide group becomes activated, forming a highly reactive intermediate that can covalently bond with nearby molecules.[5][6] This property makes it an excellent tool for photoaffinity labeling to identify and characterize protein binding sites.[7][8]

Comparative Summary

| Feature | This compound | 8-azidoadenosine |

| Azide Position | 5' position of the ribose sugar | C8 position of the adenine base |

| Primary Reactivity | Bioorthogonal cycloaddition (Click Chemistry)[1][9] | UV-induced photoactivation[5][6] |

| Key Application | Chemical probe for labeling and conjugation[1] | Photoaffinity label for cross-linking[7][8] |

| Activation Method | Chemical catalysis (e.g., Cu(I)) or strain promotion[1][10] | UV light (typically ~254 nm)[7] |

| Nature of Bond | Stable triazole linkage | Covalent bond to interacting residues |

| Biological Role | Primarily a chemical reporter; potential antitumor activity[3] | Probe for nucleotide-binding proteins (kinases, ATPases, etc.)[8][11] |

Part 2: 8-Azidoadenosine as a Photoaffinity Label

The utility of 8-azidoadenosine and its derivatives, such as 8-azido-ATP, is rooted in their ability to identify and map nucleotide-binding sites within proteins.[8][12] The molecule acts as a structural mimic of natural adenosine, allowing it to bind non-covalently to the target protein's active or allosteric sites. Subsequent UV irradiation triggers a covalent cross-linking event, permanently tagging the protein for downstream analysis.

Mechanism of Photoactivation

Upon UV irradiation, the aryl azide of 8-azidoadenosine is excited. While historically believed to form a highly reactive singlet nitrene, detailed studies have shown that it rapidly tautomerizes (in less than 400 femtoseconds) to form a closed adenosine diazaquinodimethane.[5][6][13] This intermediate is the pivotal reactive species that covalently cross-links with nucleophilic amino acid residues (e.g., thiols, amines) within the protein's binding pocket.[6] This irreversible bond allows researchers to pinpoint the specific proteins and even the peptide regions that interact with adenosine.

Caption: Mechanism of photoaffinity labeling using 8-azido-ATP.

Experimental Protocol: Photoaffinity Labeling of an ATP-Binding Protein

This protocol provides a generalized workflow for identifying an ATP-binding protein in a cell lysate using 8-azido-[α-³²P]ATP.

Self-Validating System: The protocol includes critical controls. The competition assay with excess ATP validates the specificity of binding to the ATP-binding site. The "-UV" control confirms that covalent labeling is dependent on photoactivation.

-

Binding Incubation:

-

In separate microcentrifuge tubes on ice, combine the protein sample (e.g., cell lysate) with a suitable binding buffer.

-

Test Sample: Add 8-azido-[α-³²P]ATP to a final concentration of 10-50 µM.

-

Competition Control: Add a 100-fold molar excess of non-labeled ATP 10 minutes prior to adding 8-azido-[α-³²P]ATP. This step is crucial to demonstrate binding specificity.[7]

-

-UV Control: Prepare a sample identical to the test sample that will not be exposed to UV light.

-

Incubate the mixtures on ice for 10-15 minutes in the dark to allow for binding equilibrium.

-

-

UV Cross-linking:

-

Place the open tubes on ice directly under a UV lamp (e.g., a hand-held 254 nm source).

-

Irradiate for 5-15 minutes. The optimal time should be determined empirically. Pre-irradiation of the photolabile ligand should be avoided as it can eliminate its ability to incorporate into the protein.[7]

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphor screen (autoradiography).

-

-

Expected Outcome:

-

A radiolabeled band should appear in the "Test Sample" lane at the molecular weight of the target protein.

-

This band should be significantly reduced or absent in the "Competition Control" lane, confirming specific binding.[7]

-

No labeled band should appear in the "-UV Control" lane.

-

Part 3: this compound as a Bioorthogonal Reporter

This compound is a premier tool for applications requiring the chemical tagging of biomolecules in complex environments.[1] Its utility stems from the azide group's ability to undergo highly specific and efficient cycloaddition reactions with alkyne-containing molecules, a process known as "click chemistry".[14] This reaction is bioorthogonal, meaning it proceeds without interfering with native biological processes.

Mechanism of "Click Chemistry"

The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the 5'-azide group on the adenosine analog reacts with a terminal alkyne on a reporter molecule (e.g., a fluorophore or biotin) in the presence of a Cu(I) catalyst to form a stable triazole linkage.[1][15] An alternative, strain-promoted alkyne-azide cycloaddition (SPAAC), uses a strained cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst and allowing for live-cell applications.[1][10][16]

Caption: Workflow for labeling biomolecules using 5'-azidoadenosine and click chemistry.

Experimental Protocol: CuAAC Labeling of a Target Molecule

This protocol describes a general method for conjugating an alkyne-fluorophore to a biomolecule previously labeled with this compound.

Self-Validating System: This protocol is validated by including a "No Catalyst" control, which should yield no product, confirming the necessity of the Cu(I) catalyst for the reaction.

-

Prepare Reagents:

-

Azide-labeled Biomolecule: Purified biomolecule (e.g., RNA, protein) that has incorporated the 5'-azidoadenosine moiety.

-

Alkyne-Fluorophore: A reporter molecule containing a terminal alkyne.

-

Catalyst Premix: Prepare fresh. For a 100 µL reaction, mix:

-

2 µL of 50 mM CuSO₄

-

10 µL of 50 mM THPTA (or other Cu(I)-stabilizing ligand)

-

10 µL of 100 mM sodium ascorbate (freshly prepared)

-

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled biomolecule and a 5- to 10-fold molar excess of the alkyne-fluorophore in a suitable buffer (e.g., phosphate buffer).

-

Test Sample: Add the catalyst premix to initiate the reaction.

-

No Catalyst Control: Prepare an identical sample but replace the catalyst premix with buffer.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification and Analysis:

-

Remove unreacted fluorophore and catalyst components using a suitable method like size-exclusion chromatography, dialysis, or precipitation.

-

Analyze the product using methods appropriate for the biomolecule and reporter, such as fluorescence imaging, in-gel fluorescence scanning, or mass spectrometry.

-

-

Expected Outcome:

-

The test sample should show successful conjugation, confirmed by a strong fluorescent signal associated with the biomolecule.

-

The "No Catalyst" control should show little to no fluorescence, demonstrating the catalyst-dependent nature of the CuAAC reaction.

-

Conclusion

While both this compound and 8-azidoadenosine are powerful chemical tools derived from the same parent nucleoside, their distinct functionalities arise directly from the isomeric placement of the azido group. 8-Azidoadenosine, with its photoreactive aryl azide, is the tool of choice for irreversibly capturing protein-ligand interactions through photoaffinity labeling. In contrast, the sterically accessible and stable alkyl azide of this compound makes it a superior probe for bioorthogonal "click chemistry," enabling the precise and efficient tagging of biomolecules for detection and analysis. A thorough understanding of these structural and mechanistic differences is critical for researchers and drug development professionals to select the appropriate tool to answer their specific biological questions.

References

-

Haley, B. E. (1975). Photoaffinity labeling of adenosine 3',5'-cyclic monophosphate binding sites of human red cell membranes. Biochemistry, 14(17), 3852–3857. [Link]

-

Platz, M. S., et al. (2005). Photoaffinity Labeling with 8-Azidoadenosine and Its Derivatives: Chemistry of Closed and Opened Adenosine Diazaquinodimethanes. Biochemistry, 44(33), 11241–11253. [Link]

-

King, S. M., et al. (1989). The photoaffinity probe 8-azidoadenosine 5'-triphosphate selectively labels the heavy chain of Chlamydomonas 12 S dynein. The Journal of biological chemistry, 264(18), 10210–10218. [Link]

-

Houstek, J., & Smrt, J. (1978). Synthesis of 8-azidoadenosine 5'-phosphate. Collection of Czechoslovak Chemical Communications, 43(11), 3073-3077. [Link]

-

Wong, S. S., & Wold, F. (1986). Photoaffinity labeling of the human erythrocyte glucose transporter with 8-azidoadenosine. The Journal of biological chemistry, 261(24), 11484–11489. [Link]

-

Polshakov, D., et al. (2005). Photoaffinity Labeling with 8-Azidoadenosine and Its Derivatives: Chemistry of Closed and Opened Adenosine Diazaquinodimethanes. Biochemistry, 44(33), 11241–11253. [Link]

-

Lazarowski, E. R., & Harden, T. K. (1989). Mechanism of action of 5-AZA-dC: induced DNA hypomethylation does not lead to aberrant gene expression in human leukemic CEM cells. Leukemia research, 13(8), 715–722. [Link]

-

Wilson, R. M., et al. (2005). Photoaffinity Labeling with 8-Azidoadenosine and Its Derivatives: Chemistry of Closed and Opened Adenosine Diazaquinodimethanes. Biochemistry, 44(33), 11241-11253. [Link]

-

Sayer, C. V., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(10), 15484-15497. [Link]

-

Chemsrc. (2025). Adenosine,5'-azido-5'-deoxy. Chemsrc.com. Retrieved from [Link]

-

Imai, J., et al. (1985). Synthesis, Characterization, and Biological Properties of 8-Azido- and 8-Amino-Substituted 2',5'-Oligoadenylates. Journal of Medicinal Chemistry, 28(10), 1358–1363. [Link]

-

Schäfer, H. J., et al. (1978). Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog. Analytical biochemistry, 88(2), 727–737. [Link]

-

Sayer, C. V., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(10), 15484–15497. [Link]

-

Cory, J. G., et al. (1985). 8-Azidoadenosine and ribonucleotide reductase. Cancer research, 45(2), 556–560. [Link]

-

Fàbrega, C., et al. (2001). Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 543-546. [Link]

-

Bax, D. A., et al. (1991). Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5'-adenosyl)triphosphate and P1,P4-bis(5'-adenosyl)tetraphosphate. The Biochemical journal, 280 ( Pt 3), 747–751. [Link]

-

Hountondji, C., et al. (1990). Photoaffinity Labeling of Creatine Kinase with 2-Azido- and 8-Azidoadenosine Triphosphate: Identification of Two Peptides from the ATP-Binding Domain. Biochemistry, 29(16), 3845–3852. [Link]

-

Zayas, J. A., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate chemistry, 26(7), 1386–1399. [Link]

-

Gissot, A., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3100. [Link]

-

Bax, D. A., et al. (1991). Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5′-adenosyl)triphosphate and P1,P4-bis(5′-adenosyl)tetraphosphate. Scilit. Retrieved from [Link]

-

MCE. (n.d.). 5′-Azido-5′-deoxyadenosine. MCE. Retrieved from [Link]

-

Pintor, J. L., et al. (1997). 8-Azido-adenine nucleotides as substrates of ecto-nucleotidases in chromaffin cells: inhibitory effect of photoactivation. Life sciences, 61(12), 1153–1161. [Link]

-

Evans, R. K., & Haley, B. E. (1987). Synthesis and biological properties of 5-azido-2'-deoxyuridine 5'-triphosphate, a photoactive nucleotide suitable for making light-sensitive DNA. Biochemistry, 26(1), 269–276. [Link]

-

BOC Sciences. (n.d.). This compound. LookChem. Retrieved from [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]

-

Zayas, J. A., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate chemistry, 26(7), 1386–1399. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5′-Azido-5′-deoxyadenosine | 嘌呤核苷类似物 | MCE [medchemexpress.cn]

- 3. Adenosine,5'-azido-5'-deoxy | CAS#:737-76-8 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoaffinity labeling with 8-azidoadenosine and its derivatives: chemistry of closed and opened adenosine diazaquinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The photoaffinity probe 8-azidoadenosine 5'-triphosphate selectively labels the heavy chain of Chlamydomonas 12 S dynein [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Azidoadenosine and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5'-adenosyl)triphosphate and P1,P4-bis(5'-adenosyl)tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rroeder.nd.edu [rroeder.nd.edu]

- 15. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Metabolic Pathway Incorporation of 5'-azido-5'-deoxyadenosine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Probe

5'-azido-5'-deoxyadenosine (5'-AzDA) is a synthetic purine nucleoside analog that has emerged as a powerful tool in chemical biology and drug discovery.[1][2][3] By replacing the 5'-hydroxyl group of a natural deoxyadenosine molecule with a bioorthogonal azide group, 5'-AzDA becomes a chemical reporter that can be metabolically incorporated into cellular pathways.[4][5] Its true utility is realized through "click chemistry," a set of highly specific and efficient reactions. The azide group within the incorporated 5'-AzDA can be covalently linked to molecules bearing an alkyne group, enabling the visualization and isolation of targeted biomolecules.[1][6] This guide provides a comprehensive overview of the metabolic incorporation of 5'-AzDA, detailing the enzymatic pathways, experimental workflows for its application, and its role in advancing biological research and therapeutic development.

Section 1: The Metabolic Journey of this compound

The journey of 5'-AzDA from the extracellular environment to its incorporation into macromolecules is a multi-step process hijacked from natural nucleoside salvage pathways. The cell's own enzymatic machinery recognizes and processes this analog, ultimately enabling its use by polymerases.

1.1 Cellular Uptake

The initial step is the transport of 5'-AzDA across the cell membrane. Like natural nucleosides, this process is mediated by a family of specialized proteins known as nucleoside transporters (NTs).[7] Both concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) are capable of transporting a wide range of purine and pyrimidine nucleosides, and it is through these channels that 5'-AzDA gains entry into the cytoplasm.

1.2 Enzymatic Activation: The Salvage Pathway

Once inside the cell, 5'-AzDA must be converted into its triphosphate form to be recognized by polymerases. This bioactivation is a critical step, accomplished by the enzymes of the nucleoside salvage pathway.

-

Initial Phosphorylation: The first and rate-limiting step is the phosphorylation of the 5'-azido-5'-deoxyribose sugar to form this compound monophosphate (5'-AzDA-MP). This reaction is catalyzed by adenosine kinase (ADK), a key enzyme that regulates intracellular adenosine levels by converting it to adenosine monophosphate (AMP).[7][8] The structural similarity of 5'-AzDA to adenosine allows it to serve as a substrate for ADK.

-

Subsequent Phosphorylations: Following the initial phosphorylation, two additional phosphate groups are added in succession by other cellular kinases (nucleoside monophosphate kinases and nucleoside diphosphate kinases) to yield this compound triphosphate (5'-AzDA-TP).

This activated triphosphate analog is now a viable substrate for DNA and RNA polymerases, ready for incorporation into nascent nucleic acid chains.

1.3 Potential Alternative Fates

While the primary pathway for utility is phosphorylation, other adenosine-metabolizing enzymes could potentially interact with 5'-AzDA. For instance, adenosine deaminase (ADA) converts adenosine to inosine.[7][9] It is conceivable that ADA could deaminate 5'-AzDA, altering its structure and preventing its incorporation. Furthermore, enzymes that metabolize the parent compound, 5'-deoxyadenosine, such as 5'-methylthioadenosine phosphorylase or 5'-deoxyadenosine deaminase (DadD), might also recognize and cleave 5'-AzDA, representing a catabolic or "off-target" pathway.[10][11][12] The efficiency of the primary phosphorylation pathway relative to these alternative routes determines the overall efficacy of 5'-AzDA as a metabolic label.

Caption: Proposed metabolic activation pathway of this compound.

Section 2: Incorporation into Cellular Macromolecules

The ultimate goal of activating 5'-AzDA is its incorporation into nascent biopolymers. The triphosphate form, 5'-AzDA-TP, structurally mimics deoxyadenosine triphosphate (dATP), allowing it to be utilized by cellular polymerases during nucleic acid synthesis.

-

RNA Incorporation: Studies have demonstrated robust incorporation of adenosine analogs with azide handles into cellular RNA.[4][5][13] RNA polymerases can accept 5'-AzDA-TP as a substrate, integrating it into newly transcribed RNA molecules. This allows for the labeling and subsequent tracking of nascent RNA, providing insights into transcription dynamics.[4]

-

DNA Incorporation: Similarly, DNA polymerases can incorporate 5'-AzDA-TP during DNA replication.[14] This enables the labeling of cells in the S-phase of the cell cycle, offering an alternative to traditional methods like BrdU incorporation.[15]

The presence of the 5'-azide modification, rather than a hydroxyl group, terminates the growing nucleic acid chain. This makes 5'-AzDA a chain-terminating nucleoside analog, a property leveraged in certain antiviral and anticancer therapies.[2]

Section 3: Experimental Workflow for Interrogating 5'-AzDA Incorporation

A typical metabolic labeling experiment involves three main stages: labeling the cells with 5'-AzDA, fixing and permeabilizing the cells, and detecting the incorporated azide via a click chemistry reaction.

Caption: General experimental workflow for metabolic labeling with 5'-AzDA.

3.1 Detailed Experimental Protocol: Metabolic Labeling of Cultured Cells

This protocol provides a general framework. Crucially, optimal concentrations and incubation times must be empirically determined for each cell line and experimental goal.

Materials:

-

This compound (5'-AzDA) stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction components:

-

For CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Alkyne-fluorophore or alkyne-biotin, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[16]

-

For SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): A strained alkyne probe (e.g., DBCO-fluorophore).[1][6] SPAAC is copper-free and preferred for live-cell imaging.[4]

-

-

Wash buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Seeding: Plate cells at a desired density on an appropriate culture vessel (e.g., coverslips in a 24-well plate for microscopy) and allow them to adhere overnight.

-

Metabolic Labeling: a. Prepare the labeling medium by diluting the 5'-AzDA stock solution into pre-warmed complete culture medium to the desired final concentration. b. Aspirate the old medium from the cells and replace it with the 5'-AzDA-containing labeling medium. c. Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a 5% CO₂ incubator.

-

Fixation: a. Remove the labeling medium and wash the cells twice with PBS. b. Add the fixative solution and incubate for 15 minutes at room temperature. c. Aspirate the fixative and wash the cells three times with PBS.

-

Permeabilization: a. Add the permeabilization buffer and incubate for 20 minutes at room temperature. b. Aspirate the buffer and wash the cells twice with PBS.

-

Click Chemistry Detection (CuAAC Example): a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix: alkyne-probe (e.g., 1-10 µM), CuSO₄ (e.g., 1 mM), and sodium ascorbate (e.g., 10 mM) in PBS. b. Add the click reaction cocktail to the cells, ensuring they are fully covered. c. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells three times with wash buffer. b. (Optional) Counterstain for nuclei (e.g., with DAPI) or other cellular components. c. Wash twice more with PBS.

-

Analysis: Mount coverslips for fluorescence microscopy or prepare samples for flow cytometry or other downstream analysis.

3.2 Recommended Experimental Parameters

| Parameter | Recommended Range | Key Considerations |

| Cell Type | Mammalian cell lines (adherent or suspension) | Optimization is critical; metabolic rates vary significantly between cell types. |

| 5'-AzDA Concentration | 10 - 100 µM | Perform a dose-response curve to find the optimal concentration that balances efficient labeling with minimal cytotoxicity.[17] |

| Incubation Time | 1 - 24 hours | Dependent on the turnover rate of the target biomolecule. Shorter times are suitable for tracking rapid processes like transcription.[17] |

Section 4: Analytical Methodologies for Detection and Quantification

The choice of analytical technique depends on the experimental question. The versatility of click chemistry allows the azide handle to be conjugated to various reporter tags.

| Analytical Method | Reporter Tag Used | Information Obtained | Advantages | Limitations |

| Fluorescence Microscopy | Alkyne-Fluorophore | Spatial localization of labeled molecules within the cell.[15] | High spatial resolution, allows for subcellular localization. | Not inherently quantitative, lower throughput. |

| Flow Cytometry | Alkyne-Fluorophore | Quantification of labeling intensity across a cell population.[15] | High-throughput, statistically robust population-level data. | No spatial information, requires single-cell suspension. |

| SDS-PAGE / Western Blot | Alkyne-Fluorophore or Alkyne-Biotin + Strep-HRP | Identification of labeled proteins (if 5'-AzDA is incorporated into protein-bound RNA or through other mechanisms). | Can reveal specific protein targets. | Indirect; requires validation. |

| Mass Spectrometry | Alkyne-Biotin for enrichment | Identification and quantification of labeled RNA/DNA sequences or associated proteins.[18] | High sensitivity and specificity for molecular identification. | Complex sample preparation and data analysis. |

Section 5: Applications in Drug Development and Biological Research

The ability to metabolically label and track adenosine-containing molecules opens up numerous applications:

-

Studying Nucleic Acid Dynamics: 5'-AzDA is a powerful tool for studying the lifecycle of RNA and DNA. It can be used to measure rates of transcription, track RNA localization and decay, and monitor DNA replication in living cells.[4][14]

-

Anticancer and Antiviral Research: As a purine nucleoside analog, 5'-AzDA possesses potential therapeutic properties.[1][2] Many such analogs function by inhibiting DNA synthesis or inducing apoptosis, making them valuable candidates for cancer and viral therapies.[2][3]

-

Methyltransferase Inhibitor Development: The adenosine moiety is a core component of S-adenosylmethionine (SAM), the universal methyl donor. Derivatives of 5'-deoxyadenosine are being explored as inhibitors of methyltransferases, a promising class of drug targets in oncology and other diseases.[19][20]

-

High-Throughput Screening: The click-reaction-based detection is amenable to high-throughput formats, allowing for the screening of compound libraries that modulate nucleic acid synthesis or other metabolic pathways involving adenosine.

Conclusion

This compound is a versatile and powerful chemical probe that leverages the cell's own metabolic machinery for its activation and incorporation. Its bioorthogonal azide handle provides a gateway for highly specific detection and analysis via click chemistry. From elucidating the fundamental dynamics of DNA and RNA synthesis to exploring new therapeutic avenues, the applications of 5'-AzDA continue to expand. This guide provides the foundational knowledge and practical framework for researchers to employ this valuable tool, with the understanding that careful optimization and validation are paramount to achieving robust and meaningful results.

References

-

Cleary, M. D., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS Chemical Biology, 11(12), 3249–3253. [Link]

-

Cleary, M. D., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. eScholarship, University of California. [Link]

-

Grob, A., et al. (2023). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry, 14(6), 1103-1111. [Link]

-

Wikipedia. 5'-deoxyadenosine deaminase. [Link]

-

Schramm, V. L., et al. (2014). Identification of a 5'-deoxyadenosine deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product 5'-deoxyadenosine. Journal of Bacteriology, 196(6), 1207–1214. [Link]

-

Chemsrc. (2025). Adenosine,5'-azido-5'-deoxy | CAS#:737-76-8. [Link]

-

Request PDF. Metabolic Incorporation of Azide Functionality into Cellular RNA. [Link]

-

Prescher, J. A., et al. (2014). An azide-modified nucleoside for metabolic labeling of DNA. Angewandte Chemie International Edition, 53(16), 4294-4298. [Link]

-

Ginn, M., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3100. [Link]

-

LookChem. This compound, CasNo.737-76-8. [Link]

-

Seela, F., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate Chemistry, 26(9), 1934-1946. [Link]

-

Savarese, T. M., et al. (1983). 5'-Deoxyadenosine metabolism in various mammalian cell lines. Biochimica et Biophysica Acta, 763(2), 182-190. [Link]

-

ResearchGate. 5-Deoxyadenosine Metabolism: More than “Waste Disposal”. [Link]

-

Kumar, P., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434-2446. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Seela, F., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. ACS Publications. [Link]

-

Kumar, P., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules. [Link]

-

Spychala, J. (2022). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. International Journal of Molecular Sciences, 23(5), 2844. [Link]

-

Jena Bioscience. CLICK-labeling of cellular metabolites. [Link]

-

Tosh, D. K., et al. (2023). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. Molecules, 28(15), 5786. [Link]

-

Karr, E. A., et al. (2016). Utilization of 5'-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt. PLoS ONE, 11(1), e0147610. [Link]

-

RSC Publishing. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. [Link]

-

Figshare. Labeling of Enveloped Virus via Metabolic Incorporation of Azido Sugars. [Link]

-

Jaruga, P., et al. (2021). 5′,8-cyclo-dAdo and 8-oxo-dAdo DNA Lesions Are Both Substrates of Adenosine Deaminase: A Preliminary Study. International Journal of Molecular Sciences, 22(21), 11504. [Link]

-

Chen, G. Y., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis, 31(1), 108-120. [Link]

-

ResearchGate. A) Concept of metabolic DNA labeling. [Link]

-

RSC Publishing. Azide and trans-cyclooctene dUTPs: incorporation into DNA probes and fluorescent click-labelling. [Link]

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]

-

ResearchGate. Adenosine Kinase: An Epigenetic Modulator in Development and Disease. [Link]

-

International Journal of Pharmaceutical and Research Allied Sciences. Metabolite Identification by Mass Spectrometry. [Link]

-

SIELC Technologies. HPLC Method for Separation of Adenine, Deoxyadenosine and Adenosine on BIST B+ Column. [Link]

-

BiGG Models. BiGG Reaction 5DOAN in iUTI89_1310. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine,5'-azido-5'-deoxy | CAS#:737-76-8 | Chemsrc [chemsrc.com]

- 3. This compound, CasNo.737-76-8 BOC Sciences United States [bocscichem.lookchem.com]

- 4. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 5'-deoxyadenosine deaminase - Wikipedia [en.wikipedia.org]

- 11. Identification of a 5'-deoxyadenosine deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product 5'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Incorporation of Azide Functionality into Cellular RNA [escholarship.org]

- 14. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. salic.med.harvard.edu [salic.med.harvard.edu]

- 16. jenabioscience.com [jenabioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijpras.com [ijpras.com]

- 19. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability and Handling of 5'-Azido-5'-Deoxyadenosine in Aqueous Solution

The following technical guide details the stability profile, handling protocols, and degradation mechanisms of 5'-azido-5'-deoxyadenosine.

Executive Summary

This compound (5'-AzdA) is a purine nucleoside analog widely used as a "clickable" molecular probe and a synthetic intermediate. Unlike the chemically unstable 5-aza nucleosides (e.g., 5-azacytidine) which suffer from rapid triazine ring opening, 5'-AzdA possesses a robust adenine core. Its stability profile is governed by two distinct functionalities: the N-glycosidic bond (susceptible to acid-catalyzed hydrolysis) and the 5'-azido group (susceptible to reduction and photolysis).

In neutral aqueous solution (pH 7.0–7.5), 5'-AzdA exhibits excellent stability at room temperature. However, it degrades rapidly in the presence of reducing agents (e.g., phosphines, thiols) or under UV irradiation. This guide provides the mechanistic insights and protocols necessary to maintain compound integrity during storage and experimentation.

Physicochemical Stability Profile

Aqueous Stability & pH Dependence

The stability of 5'-AzdA in water is dictated by the hydrolytic susceptibility of the

| Parameter | Condition | Stability Status | Mechanism of Degradation |

| Acidic pH | pH < 4.0 | Unstable | Protonation of N7/N3 leads to depurination (hydrolysis of glycosidic bond), releasing Adenine and 5-azido-5-deoxyribose. |

| Neutral pH | pH 6.0 – 8.0 | Stable | Half-life estimated > 1 year at 4°C. Negligible hydrolysis observed. |

| Basic pH | pH > 9.0 | Moderately Stable | Generally resistant to base hydrolysis, though extreme pH (>12) may cause sugar degradation. |

Expert Insight: The 5'-azido group is electron-withdrawing. While this theoretically destabilizes the glycosidic bond slightly compared to the native 5'-hydroxyl (adenosine) by pulling electron density from the ribose ring oxygen, the effect is minimal at physiological pH.

Thermal & Photochemical Stability

-

Thermal: 5'-AzdA is stable up to 60°C in neutral solution for short durations (< 2 hours). Prolonged heating or temperatures >100°C can trigger nitrogen release (

) from the azide moiety, leading to decomposition. -

Photochemical: Critical Risk. Organic azides are precursors to nitrenes upon UV irradiation (~254 nm). Exposure to ambient laboratory light is generally acceptable for short periods, but stock solutions must be stored in amber vials to prevent slow photolytic degradation.

Chemical Incompatibilities (The "Click" Context)

Researchers often use 5'-AzdA in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

-

Reducing Agents: The Staudinger reduction occurs instantly with phosphines (e.g., TCEP, Triphenylphosphine), converting the azide to an amine (5'-amino-5'-deoxyadenosine).

-

Thiols: High concentrations of DTT or mercaptoethanol can slowly reduce alkyl azides over days.

-

Copper(I): Stable in the presence of Cu(I) if an alkyne is present for reaction. In the absence of a reaction partner, Cu(I) can sometimes facilitate oxidative degradation pathways.

Mechanistic Degradation Pathways

The following diagram illustrates the three primary degradation routes: Acid Hydrolysis, Staudinger Reduction, and Photolysis.

Caption: Figure 1. Degradation pathways of 5'-AzdA.[1][2] Acid catalyzes depurination; phosphines reduce the azide to an amine; UV light triggers nitrene formation.

Experimental Protocols

Validated Stability Assay (HPLC-UV)

To verify the integrity of 5'-AzdA stocks, use the following Reverse-Phase HPLC method. This protocol separates the intact azide from the free base (adenine) and the reduced amine.

Reagents:

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 260 nm (Adenine max)

-

Temperature: 25°C

-

Gradient:

-

0–2 min: 2% B (Isocratic)

-

2–15 min: 2% → 40% B (Linear Gradient)

-

15–20 min: 40% → 95% B (Wash)

-

Data Interpretation:

-

Adenine (Degradation): Elutes early (more polar).

-

5'-Amino-5'-deoxyadenosine (Reduction): Elutes slightly earlier than the azide due to the amino group polarity.

-

This compound (Intact): Elutes later (azide is lipophilic).

Storage & Handling Workflow

This self-validating workflow ensures maximum shelf-life.

Caption: Figure 2. Standard Operating Procedure (SOP) for the handling and storage of 5'-AzdA to prevent hydrolytic and photolytic degradation.

Critical "Do's and Don'ts"

| Category | Recommendation | Rationale |

| Solvent | DO use DMSO for long-term stock. | DMSO prevents hydrolysis better than water during freeze-thaw cycles. |

| pH | DON'T expose to pH < 4 or > 10. | Acid cleaves the glycosidic bond; strong base can degrade the ribose. |

| Redox | DON'T mix with TCEP/Phosphines. | Instant conversion to amine destroys the "clickable" azide handle. |

| Safety | DO treat as potentially energetic.[3] | While high MW dilutes the risk, organic azides with C/N < 3 can be explosive. 5'-AzdA (C10H12N8O3) has a C/N ratio of 1.25. Handle solid in small quantities (<100 mg). |

References

-

Synthesis and General Stability of Azido Nucleosides

- Title: A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides

- Source: PMC / Molecules (2010)

-

URL:[Link]

- Relevance: Defines the synthesis and confirms the thermal stability of the azide group under reflux conditions (90°C) during synthesis.

-

Hydrolytic Stability of Adenosine Analogs

-

Thermal Stability of Organic Azides

-

Metabolic Stability (Enzym

Sources

- 1. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 5'-Azido-5'-deoxyadenosine Click Chemistry (CuAAC) Protocols

Abstract & Introduction

5'-Azido-5'-deoxyadenosine (5'-Az-dA) is a versatile purine nucleoside analog where the 5'-hydroxyl group of the ribose sugar is replaced by an azide moiety.[1] This modification renders the molecule bioorthogonal, allowing it to serve as a critical "handle" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

In drug discovery, 5'-Az-dA is a privileged scaffold for synthesizing bisubstrate inhibitors of methyltransferases (e.g., PRMT5, DOT1L) and kinase inhibitors. In chemical biology, it serves as a metabolic probe or a terminator in enzymatic synthesis. This guide provides a high-fidelity protocol for reacting 5'-Az-dA with terminal alkynes to generate 1,2,3-triazole-linked adenosine conjugates.

Mechanism of Action: The CuAAC Cycle[2][3]

The reaction proceeds via the Huisgen 1,3-dipolar cycloaddition, catalyzed by Cu(I).[2][3] The copper catalyst lowers the activation energy, ensuring regio-specificity (forming the 1,4-disubstituted triazole exclusively) and allowing the reaction to proceed in aqueous media at physiological pH.

Figure 1: Catalytic Cycle & Reaction Logic

Caption: The Cu(I) species, generated in situ, coordinates the alkyne and azide to form a metallacycle intermediate, collapsing into the stable 1,4-triazole product.

Materials & Reagents

To ensure reproducibility and minimize copper-induced degradation of the nucleoside, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that protects the Cu(I) oxidation state and prevents the formation of toxic copper oxides.

| Reagent | Specification | Role |

| This compound | >95% Purity (HPLC) | Azide Scaffold |

| Terminal Alkyne | Functionalized (e.g., Propargyl amine) | Conjugation Partner |

| CuSO₄[4] · 5H₂O | 20 mM Stock in dH₂O | Catalyst Precursor |

| THPTA Ligand | 50 mM Stock in dH₂O | Cu(I) Stabilizer |

| Sodium Ascorbate | 100 mM Stock (Freshly made) | Reducing Agent |

| Solvent System | DMSO / t-BuOH / Water | Reaction Medium |

| EDTA (0.5 M, pH 8.0) | Molecular Biology Grade | Copper Chelation (Stop soln.) |

Protocol: Preparative Synthesis of Adenosine Analogs

This protocol is optimized for synthesizing milligram-scale libraries of adenosine inhibitors (e.g., for SAR studies).

Step 1: Reagent Preparation

-

Ligand-Copper Mix (Premix): In a small tube, mix the THPTA stock and CuSO₄ stock in a 5:1 molar ratio (e.g., 50 µL THPTA + 20 µL CuSO₄). Incubate for 5 minutes. The solution should remain clear blue/green.

-

Expert Insight: Premixing prevents Cu(I) precipitation and ensures immediate protection of the reduced copper species upon ascorbate addition.

-

-

Substrate Solution: Dissolve this compound (1 eq, e.g., 10 mg, ~34 µmol) and the Terminal Alkyne (1.2 eq) in DMSO or a t-BuOH/Water (1:1) mixture. Final concentration of azide should be 50–100 mM.

Step 2: Reaction Assembly

-

Add the Ligand-Copper Premix to the Substrate Solution.

-

Target Load: 5–10 mol% Copper relative to the azide.

-

-

Add Sodium Ascorbate (freshly prepared).

-

Stoichiometry: 2–5 equivalents relative to Copper (not the substrate).

-

-

Purge: Flush the headspace with Nitrogen or Argon for 10 seconds to minimize oxygen (optional but recommended for scale >50 mg).

-

Incubate: Stir at Room Temperature (25°C) for 2–16 hours.

-

Monitoring: Check progress via LC-MS or TLC (DCM:MeOH 9:1). The azide spot will disappear.

-

Step 3: Workup & Purification[7]

-

Quench: Add 0.5 M EDTA (pH 8.0) to the reaction mixture (5 eq relative to Copper) and stir for 15 minutes. The solution may turn blue/purple as EDTA strips the copper.

-

Extraction (if hydrophobic): Dilute with water, extract with Ethyl Acetate (x3). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification (Standard): Flash Column Chromatography.

-

Stationary Phase: Silica Gel.[5]

-

Mobile Phase: DCM to 10% MeOH in DCM.

-

-

Purification (Polar/Ionic): If the product is highly polar, use Prep-HPLC .

-

Column: C18 Reverse Phase.

-

Gradient: 0% to 50% Acetonitrile in Water (0.1% Formic Acid).

-

Experimental Workflow Visualization

Figure 2: Step-by-Step Protocol Flow

Caption: Operational workflow emphasizing the critical order of addition: Substrates

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalled (<50% Conv.) | Oxidation of Cu(I) to Cu(II) | Add more Ascorbate (0.5 eq). Degas solvents.[6] Ensure THPTA:Cu ratio is at least 5:1. |

| Precipitate Formed | Low Solubility of Alkyne | Switch solvent to DMSO:Water (4:1) . Increase temperature to 40°C. |

| Degradation of Nucleoside | Copper-induced hydrolysis | Reduce Cu load to 1 mol%. Increase THPTA to 10:1 ratio. Do not use CuBr (unstable). |

| Blue Product after Workup | Residual Copper | Wash organic phase with 10% EDTA or dilute NH₄OH. Use metal scavenger resin (e.g., QuadraPure). |

Safety & Stability Notes

-

Azide Stability: While organic azides with a

ratio -

Copper Toxicity: If the product is intended for live-cell assays without purification, copper must be rigorously removed. Even trace copper can inhibit enzymes or cause cytotoxicity.

References

-

Rostovtsev, V. V., et al. (2002).[7][3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

-

Wang, H., et al. (2022).[7][8] Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors. Molecules. Link

-

Glen Research. (2023). Click Chemistry Protocols and THPTA Ligand Usage. Glen Report. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. glenresearch.com [glenresearch.com]

- 3. confluore.com.cn [confluore.com.cn]

- 4. mdpi.com [mdpi.com]

- 5. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. jenabioscience.com [jenabioscience.com]

- 8. broadpharm.com [broadpharm.com]

using 5'-azido-5'-deoxyadenosine for fluorescent DNA labeling

Application Note: High-Fidelity Fluorescent 5'-End Labeling of DNA Using 5'-Azido-5'-Deoxyadenosine

Executive Summary

This guide details the protocol for utilizing This compound (5'-Az-dA) as a bioorthogonal handle for the fluorescent labeling of DNA oligonucleotides. Unlike metabolic labels (e.g., EdU) which modify the nucleobase, 5'-Az-dA modifies the sugar backbone at the 5'-terminus. This unique positioning renders the molecule incapable of enzymatic phosphorylation, making it a specialized tool for post-synthetic chemical ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This approach is critical for applications requiring site-specific labeling at the 5'-end without interfering with hybridization kinetics or protein-DNA binding interactions downstream.

Technical Background & Mechanism

The Biochemistry of this compound

5'-Az-dA is an adenosine analog where the 5'-hydroxyl group is replaced by an azide (

-

Enzymatic Inertness: Cellular kinases require a 5'-hydroxyl group to phosphorylate nucleosides into nucleotides (NTPs). Because 5'-Az-dA lacks this group, it cannot be converted into a triphosphate and cannot be incorporated into DNA by polymerases in vivo.

-

Chemical Utility: Its primary application is in solid-phase oligonucleotide synthesis or chemical ligation . It serves as a "cap" that allows for the highly efficient attachment of fluorescent alkynes via "Click Chemistry."

The "Click" Reaction (CuAAC)

The labeling mechanism relies on the 1,3-dipolar cycloaddition between the 5'-azide on the DNA and a fluorescent alkyne (e.g., FAM-Alkyne, Cy5-Alkyne). This reaction is catalyzed by Copper(I) and forms a stable 1,2,3-triazole linkage.

Key Advantages:

-

Bioorthogonality: Azides and alkynes do not react with native biological functional groups (amines, thiols, carboxyls).[1]

-

Stability: The resulting triazole bond is resistant to enzymatic degradation and extreme pH/temperature.

-

Steric Freedom: 5'-end labeling minimizes interference with base pairing compared to internal labeling.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from oligonucleotide preparation to final fluorescent validation.

Figure 1: Workflow for site-specific fluorescent labeling of 5'-azido-terminated DNA.

Materials & Reagents

| Component | Specification | Purpose |

| 5'-Azido-DNA | Oligo with 5'-Az-dA terminus | Target substrate. |

| Fluorescent Alkyne | e.g., Cy5-Alkyne, 10 mM in DMSO | Reporter molecule. |

| Cu(II) Sulfate | 100 mM CuSO₄ (aq) | Copper source. |

| Sodium Ascorbate | 500 mM (Freshly prepared) | Reducing agent (Cu²⁺ → Cu¹⁺). |

| THPTA or TBTA Ligand | 25 mM in DMSO/Water | Stabilizes Cu(I) to prevent DNA degradation. |

| DMSO | Anhydrous | Co-solvent for organic dyes. |

| NaOAc | 3 M Sodium Acetate, pH 5.2 | DNA Precipitation. |

Detailed Protocol: Fluorescent Labeling via CuAAC

Safety Note: Azides are stable in biological conditions but can be explosive in isolation or contact with heavy metals. Work in a fume hood.

Step 1: Preparation of Reaction Mixture

The efficiency of the Click reaction depends on the stabilization of the Cu(I) catalyst. We use a Ligand (THPTA) to protect the DNA from oxidative damage during the reaction.

-

Calculate Molar Ratios:

-

DNA: 1 equivalent (final conc. 5–20 µM).

-

Fluorescent Alkyne: 2–5 equivalents.[2]

-

Cu-Ligand Complex: 10–20 equivalents.